Cas no 946-80-5 (Benzyl phenyl ether)

Benzyl phenyl ether structure
Benzyl phenyl ether structure
Productnaam:Benzyl phenyl ether
CAS-nummer:946-80-5
MF:C13H12O
MW:184.233783721924
MDL:MFCD00020660
CID:83246
PubChem ID:70352

Benzyl phenyl ether Chemische en fysische eigenschappen

Naam en identificatie

    • (Benzyloxy)benzene
    • Benzyl Phenyl Ether
    • Benzyloxybenzene
    • Phenyl benzyl ether
    • Benzene, (phenoxymethyl)-
    • Ether, benzyl phenyl
    • benzyloxy-benzene
    • BENZYLPHENYLETHER
    • .alpha.-Phenylanisole
    • Anisole, .alpha.-phenyl-
    • Benzyl phenyl ether, 98%
    • BUE863N0L8
    • BOTNYLSAWDQNEX-UHFFFAOYSA-N
    • (phenylmethoxy)benzene
    • phenoxymethylbenzene
    • alpha-Phenylanisole
    • Anisole, alpha-phenyl-
    • benzylphenyl ether
    • phenylmethoxybenzene
    • Benzene, (phenoxymethyl)- (9CI)
    • (Phenoxymethyl)-benzene
    • (Phenoxymethyl)benzene (ACI)
    • Ether, benzyl phenyl (6CI, 7CI, 8CI)
    • Anisole, α-phenyl-
    • NSC 77971
    • Benzyl phenyl ether
    • MDL: MFCD00020660
    • Inchi: 1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
    • InChI-sleutel: BOTNYLSAWDQNEX-UHFFFAOYSA-N
    • LACHT: O(CC1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 2045713

Berekende eigenschappen

  • Exacte massa: 184.08900
  • Monoisotopische massa: 184.088815
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 3
  • Complexiteit: 143
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Topologisch pooloppervlak: 9.2
  • Aantal tautomers: nothing
  • XLogP3: 3.8

Experimentele eigenschappen

  • Kleur/vorm: Light brown orange chunks
  • Dichtheid: 1.0120 (rough estimate)
  • Smeltpunt: 38.0 to 42.0 deg-C
  • Kookpunt: 288°C(lit.)
  • Vlampunt: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Brekindex: 1.5641 (estimate)
  • Waterverdelingscoëfficiënt: Insoluble in water.
  • PSA: 9.23000
  • LogboekP: 3.26560
  • Oplosbaarheid: Not determined

Benzyl phenyl ether Beveiligingsinformatie

Benzyl phenyl ether Douanegegevens

  • HS-CODE:2909309090
  • Douanegegevens:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Benzyl phenyl ether Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
B300103-2.5g
Benzyl Phenyl Ether
946-80-5
2.5g
$ 80.00 2022-06-07
Enamine
EN300-315650-1.0g
(benzyloxy)benzene
946-80-5 95.0%
1.0g
$19.0 2025-03-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22539-25g
Benzyl phenyl ether, 97%
946-80-5 97%
25g
¥1317.00 2023-02-26
Enamine
EN300-315650-5g
(benzyloxy)benzene
946-80-5 95%
5g
$21.0 2023-09-05
TRC
B300103-250mg
Benzyl Phenyl Ether
946-80-5
250mg
$ 50.00 2022-06-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0433-500G
Benzyl Phenyl Ether
946-80-5 >98.0%(GC)
500g
¥3650.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BV473-5g
Benzyl phenyl ether
946-80-5 97%
5g
¥110.0 2022-05-30
Alichem
A019087226-500g
(Benzyloxy)benzene
946-80-5 95%
500g
$519.40 2023-08-31
eNovation Chemicals LLC
D748532-500g
Benzyl Phenyl Ether
946-80-5 98%
500g
$525 2024-06-07
TRC
B300103-500mg
Benzyl Phenyl Ether
946-80-5
500mg
$ 65.00 2022-06-07

Benzyl phenyl ether Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Dichloromethane ,  Water ;  30 min, 298 K
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Catalytic investigations of calix[4]arene scaffold based phase transfer catalyst
Srivastava, Pallavi; Srivastava, Rajendra, Tetrahedron Letters, 2007, 48(26), 4489-4493

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltrimethylammonium chloride Solvents: Dichloromethane
Referentie
Catalytic activity of an octopus-type calixarene on the formation of ethers
Taniguchi, Hisaji; Nomura, Eisaku, Chemistry Letters, 1988, (10), 1773-6

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Sodium isopropoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  2 h, 60 °C
Referentie
Nickel-catalyzed C-O bond reduction of aryl and benzyl 2-pyridyl ethers
Li, Jing; Wang, Zhong-Xia, Chemical Communications (Cambridge, 2018, 54(17), 2138-2141

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  12 h, 80 °C
Referentie
Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalyzed dehydrative nucleophilic displacement reactions
Cullen, Adam; Muller, Alfred J.; Williams, D. Bradley G., RSC Advances, 2017, 7(67), 42168-42171

Synthetic Routes 5

Reactievoorwaarden
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: 1-Butyl-3-methylimidazolium hydroxide ;  2 h, pH 9.3, 70 °C
Referentie
Ionic liquids as reagent and reaction medium. Preparation of alkyl aryl ethers
Mohanazadeh, Farajollah; Aghvami, Majid, Monatshefte fuer Chemie, 2007, 138(1), 47-49

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ,  Water ;  1 min, 50 °C
Referentie
Modular microreaction systems for homogeneously and heterogeneously catalyzed chemical synthesis
Snyder, Daniel A.; Noti, Christian; Seeberger, Peter H.; Schael, Frank; Bieber, Thomas; et al, Helvetica Chimica Acta, 2005, 88(1), 1-9

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ,  Tris(dimethylamino)phosphine
Referentie
Metalation and formation of carbanions in a hexametapol medium. II. Anions containing heteroatoms (O,S,N)
Normant, Henri; Cuvigny, Therese, Bulletin de la Societe Chimique de France, 1965, (6), 1866-72

Synthetic Routes 8

Reactievoorwaarden
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  1 h, 180 °C
Referentie
Organic carbonates: sustainable and environmentally-friendly ethylation, allylation, and benzylation reagents
Kreye, Oliver; Over, Lena Charlotte; Nitsche, Tobias; Lange, Ralph Z.; Meier, Michael A. R., Tetrahedron, 2015, 71(2), 293-300

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: 1-Butanaminium, N,N,N-tributyl-, 2-hydroxypropyl sulfate Solvents: Benzene
Referentie
O-Alkylation of phenol and N-alkylation of amides or imides under the synergistic effect of KF-alumina by catalysis of TBHPAS
Zhang, Chuan-xin; Si, Wan-ling; Guo, Rao-guo; Liu, Zhen-zhong, Shangqiu Shifan Xueyuan Xuebao, 2001, 17(4), 73-76

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ;  40 min, 100 °C
Referentie
Heterogeneous phase alkylation of phenols making use of phase transfer catalysis and microwave irradiation
Keglevich, Gyorgy; Balint, Erika; Karsai, Eva; Varga, Judit; Grun, Alajos; et al, Letters in Organic Chemistry, 2009, 6(7), 535-539

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrabutylammonium bromide Solvents: Water ;  2 h, rt
Referentie
Tetrabutylammonium bromide-mediated benzylation of phenols in water under mild condition
Wang, Hailei; Ma, Yuping; Tian, Heng; Yu, Ajuan; Chang, Junbiao; et al, Tetrahedron, 2014, 70(16), 2669-2673

Synthetic Routes 12

Reactievoorwaarden
1.1 Catalysts: Tetrabutylammonium bromide Solvents: 2-Methyltetrahydrofuran ,  Water ;  1 h, reflux
Referentie
2-Methyltetrahydrofuran as an alternative to dichloromethane in 2-phase reactions
Ripin, David H. Brown; Vetelino, Michael, Synlett, 2003, (15),

Synthetic Routes 13

Reactievoorwaarden
1.1 Catalysts: 1H-Imidazolium, 2-carboxy-1,3-dimethyl-, inner salt Solvents: Acetonitrile ;  80 min, 160 °C
Referentie
Masked N-Heterocyclic Carbene-Catalyzed Alkylation of Phenols with Organic Carbonates
Lui, Matthew Y. ; Yuen, Alexander K. L.; Masters, Anthony F.; Maschmeyer, Thomas, ChemSusChem, 2016, 9(17), 2312-2316

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide ,  Bis(pinacolato)diborane Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  rt → 85 °C; 3 h, 80 - 85 °C
Referentie
Preparation of 4-(3-(hydroxymethyl)phenoxy)benzonitrile as crisaborole impurity and its application in the dehalogenation of aromatic compounds
, China, , ,

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux; 12 h, reflux
Referentie
Electrochemical Hydroxylation of Electron-Rich Arenes in Continuous Flow
Kooli, Anni ; Wesenberg, Lars ; Beslac, Marko; Krech, Anastasiya ; Lopp, Margus ; et al, European Journal of Organic Chemistry, 2022, 2022(20),

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Catalysts: 5,11,17,23,29,35-Hexakis(1,1-dimethylethyl)-37,38,39,40,41,42-hexakis[2-[2-(2-me… Solvents: Dichloromethane
Referentie
Catalytic ability of octopus-type calixarene in the formation of ethers from phenols and alkyl halides or 1-chloro-4-nitrobenzene
Taniguchi, Hisaji; Otsuji, Yoshio; Nomura, Eisaku, Bulletin of the Chemical Society of Japan, 1995, 68(12), 3563-7

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Solvents: Choline, hydroxide ,  Water ;  1 h, rt
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
An alternative route for boron phenoxide preparation from arylboronic acid and its application for C-O bond formation
Joo, Seong-Ryu; Lim, In-Kyun; Kim, Seung-Hoi, Tetrahedron Letters, 2020, 61(34),

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Cesium carbonate ,  Sodium iodide Solvents: Dichloromethane ;  2 h, 80 °C
Referentie
Oligomeric Benzylsulfonium Salts: Facile Benzylation via High-Load ROMP Reagents
Zhang, Mianji; Flynn, Daniel L.; Hanson, Paul R., Journal of Organic Chemistry, 2007, 72(9), 3194-3198

Synthetic Routes 19

Reactievoorwaarden
1.1 Reagents: 1,10-Phenanthroline ,  Potassium fluoride Catalysts: Cuprous iodide ;  5 h, 110 °C
Referentie
Copper-catalyzed etherification of aryl iodides using KF/Al2O3. An improved protocol
Hosseinzadeh, Rahman; Tajbakhsh, Mahmood; Mohadjerani, Maryam; Alikarami, Mohammad, Synlett, 2005, (7), 1101-1104

Synthetic Routes 20

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Catalysts: 2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine
Referentie
Solid-liquid phase transfer catalysis without solvent: further improvement in SNAr reactions
Loupy, Andre; Philippon, Noelle; Pigeon, Philippe; Sansoulet, Jean; Galons, Herve, Synthetic Communications, 1990, 20(18), 2855-64

Benzyl phenyl ether Raw materials

Benzyl phenyl ether Preparation Products

Benzyl phenyl ether Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:946-80-5)Benzyl phenyl ether
A845040
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):376.0